フェロスタチン-1

概要

説明

フェロスタチン 1 は、鉄依存性脂質過酸化を特徴とするプログラム細胞死の一種であるフェロトーシスを強力に阻害することで知られる合成化合物です。 この化合物は、神経変性疾患、癌、虚血再灌流障害など、さまざまな疾患における潜在的な治療用途により、科学研究において注目を集めています .

科学的研究の応用

Ferrostatin 1 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the mechanisms of ferroptosis and develop new inhibitors.

Biology: Employed in cellular and molecular biology to investigate the role of ferroptosis in cell death and survival.

Medicine: Explored for its potential therapeutic effects in treating diseases such as neurodegenerative disorders, cancer, and ischemia-reperfusion injury.

Industry: Potential applications in developing new drugs and therapeutic agents .

作用機序

フェロスタチン 1 は、いくつかのメカニズムを通じてフェロトーシスを阻害することにより、その効果を発揮します。

脂質過酸化の阻害: フェロスタチン 1 は、フェロトーシスの実行に不可欠な脂質過酸化物の蓄積を防ぎます。

鉄キレーション: この化合物は鉄をキレート化し、脂質過酸化を触媒する鉄の利用可能性を低下させます。

生化学分析

Biochemical Properties

Ferrostatin-1 plays a significant role in biochemical reactions, particularly in the context of ferroptosis. It interacts with several enzymes and proteins, including glutathione peroxidase 4 (GPX4) and 15-lipoxygenase 1(15LOX-1) . Ferrostatin-1 acts as a radical-trapping antioxidant (RTA), blocking the phospholipid peroxidation of cellular membranes, a critical step in the process of ferroptosis .

Cellular Effects

Ferrostatin-1 has profound effects on various types of cells and cellular processes. It effectively inhibits ferroptosis in cancer cells and prevents glutamate-induced cell death in rat hippocampal brain slices . In addition, it has been shown to alleviate damage in C2C12 myoblasts and mouse pelvic floor muscle induced by mechanical trauma .

Molecular Mechanism

The mechanism of action of Ferrostatin-1 is primarily through its inhibition of lipid peroxidation, a key event in the process of ferroptosis . It exerts its effects at the molecular level by trapping radical intermediates in lipid peroxidation, thereby preventing the accumulation of lethal lipid peroxides .

Temporal Effects in Laboratory Settings

The effects of Ferrostatin-1 have been observed to change over time in laboratory settings. It has been shown to restore mitochondrial cristae structure and combat downregulation of electron transport chain proteins over time .

Dosage Effects in Animal Models

In animal models, the effects of Ferrostatin-1 vary with different dosages. For instance, Ferrostatin-1 was administered intraperitoneally at a dosage of 2.5 μM/kg/day starting 3 days before treatment in a model of acute lung injury, showing significant therapeutic action .

Metabolic Pathways

Ferrostatin-1 is involved in several metabolic pathways, particularly those related to iron regulation and lipid peroxidation . It interacts with enzymes such as GPX4 and 15LOX-1, which play crucial roles in these pathways .

Transport and Distribution

While specific transporters or binding proteins for Ferrostatin-1 have not been identified, it is known to be soluble in DMSO and ethanol, suggesting potential routes for its transport and distribution within cells and tissues .

Subcellular Localization

It has been suggested that Ferrostatin-1 may preferentially localize to specific membrane environments, given its role in inhibiting lipid peroxidation .

準備方法

合成経路と反応条件

フェロスタチン 1 は、複数段階の化学プロセスによって合成されます。合成は通常、以下の手順が含まれます。

コア構造の形成: 最初のステップでは、一連の縮合反応を通じてコア構造が形成されます。

官能基の修飾:

工業生産方法

フェロスタチン 1 の具体的な工業生産方法は広く文書化されていませんが、合成は一般的に標準的な有機合成プロトコルに従います。 プロセスのスケーラビリティは、収率を最大化し、不純物を最小限に抑えるために、温度、溶媒の選択、反応時間などの反応条件を最適化することに依存します .

化学反応の分析

反応の種類

フェロスタチン 1 は、主に以下の種類の反応を起こします。

酸化: フェロスタチン 1 は、特に反応性酸素種が存在する場合、酸化反応を起こす可能性があります。

還元: この化合物は、還元反応にも参加することができ、これはその抗酸化特性に不可欠です。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素やその他の過酸化物があります。

還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

主要な生成物

これらの反応から形成される主要な生成物には、フェロスタチン 1 のさまざまな誘導体が含まれており、それらは強化または修飾された生物活性を研究されています .

科学研究への応用

フェロスタチン 1 は、幅広い科学研究への応用があります。

化学: フェロトーシスのメカニズムを研究し、新しい阻害剤を開発するためのモデル化合物として使用されます。

生物学: 細胞死と生存におけるフェロトーシスの役割を調べるために、細胞生物学と分子生物学で使用されます。

医学: 神経変性疾患、癌、虚血再灌流障害などの疾患の治療における潜在的な治療効果について研究されています。

産業: 新しい医薬品や治療薬の開発における潜在的な用途 .

類似化合物との比較

類似化合物

リプロキスタチン 1: 同様の作用機序を持つ別の強力なフェロトーシス阻害剤。

ビタミン E(α-トコフェロール): 脂質過酸化も阻害しますが、異なる薬物動態的特性を持つ天然の抗酸化剤。

デフェロキサミン: 鉄過剰症の治療に臨床的に使用される鉄キレート剤 .

フェロスタチン 1 の独自性

フェロスタチン 1 は、フェロトーシスを阻害する高い効力と選択性により独特です。 他の抗酸化剤とは異なり、脂質過酸化経路を特異的に標的とするため、フェロトーシスに関連する疾患の研究と治療に役立つツールとなっています .

特性

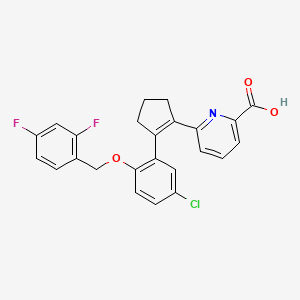

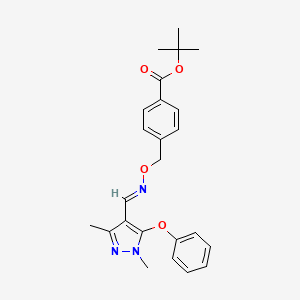

IUPAC Name |

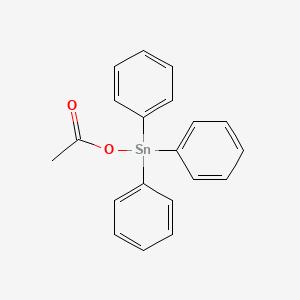

ethyl 3-amino-4-(cyclohexylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h8-10,12,17H,2-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHBVMHOBZBWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347174-05-4 | |

| Record name | Ethyl 3-amino-4-(cyclohexylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-Hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrochloride](/img/structure/B1672523.png)

![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)